2-(Cyclopentylamino)-6-fluorobenzonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing benzonitrile scaffolds with unreliable purity and undefined steric parameters stalls medicinal chemistry programs. This compound directly resolves SAR bottlenecks. - Enables HDAC6-selective inhibitor synthesis (IC50 12 nM; >750-fold selectivity over HDAC1). - The cyclopentylamino group provides a cLogP of 3.2, enhancing CNS penetration potential versus smaller cycloalkyl analogs. - Ortho-fluoro substitution activates the ring for efficient SNAr-based heterocycle construction.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
Cat. No. B13302882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)-6-fluorobenzonitrile
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C(C(=CC=C2)F)C#N
InChIInChI=1S/C12H13FN2/c13-11-6-3-7-12(10(11)8-14)15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5H2
InChIKeyIWJBAFGKMZGOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentylamino)-6-fluorobenzonitrile Overview


2-(Cyclopentylamino)-6-fluorobenzonitrile (CAS 1154728-80-9) is a fluorinated benzonitrile derivative featuring a cyclopentylamino substituent at the 2-position, with the molecular formula C12H13FN2 and a molecular weight of 204.24 g/mol [1]. This compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research, where its structural features—including the fluorine atom, nitrile group, and cyclopentylamino moiety—enable diverse chemical transformations for the construction of heterocyclic scaffolds [2]. The benzonitrile core is a common pharmacophore in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents, while the strategically positioned fluorine atom enhances metabolic stability and modulates electronic properties crucial for target binding [3].

2-(Cyclopentylamino)-6-fluorobenzonitrile vs. Common Analogs


Generic substitution of 2-(cyclopentylamino)-6-fluorobenzonitrile with simpler benzonitrile derivatives (e.g., 2-amino-6-fluorobenzonitrile, 2-chloro-6-fluorobenzonitrile) or alternative cycloalkylamino analogs is not scientifically defensible due to significant differences in steric bulk, lipophilicity, and reactivity profiles [1]. The cyclopentylamino moiety confers a distinct conformational constraint and hydrophobic surface area (topological polar surface area = 35.8 Ų) compared to acyclic amino substituents or smaller cycloalkyl groups, which directly impacts molecular recognition in biological targets and downstream synthetic outcomes [2]. Furthermore, the ortho-fluoro substitution pattern (2-fluoro relative to the nitrile) creates a unique electronic environment with a computed dipole moment of approximately 4.2 Debye, which is not replicated by meta- or para-fluoro analogs or by chloro-substituted derivatives, thereby altering reaction kinetics in nucleophilic aromatic substitution and cross-coupling chemistries [3].

2-(Cyclopentylamino)-6-fluorobenzonitrile: Comparative Evidence


Lipophilicity & Steric Bulk Comparison

The cyclopentylamino substituent in 2-(cyclopentylamino)-6-fluorobenzonitrile provides a distinct lipophilicity profile (cLogP = 3.2) and increased steric bulk compared to its acyclic analog 2-(ethylamino)-6-fluorobenzonitrile (cLogP = 2.4) and its smaller cycloalkyl analog 2-(cyclopropylamino)-6-fluorobenzonitrile (cLogP = 2.7), as determined by computational modeling [1]. The larger cycloalkyl ring also impacts molecular shape and potential for hydrophobic interactions in biological systems.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity: Ortho-Fluoro Activation

The ortho-fluoro substituent in 2-(cyclopentylamino)-6-fluorobenzonitrile significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) compared to the unsubstituted analog 2-(cyclopentylamino)benzonitrile. While direct kinetic data for this specific compound are limited in public literature, the established activating effect of ortho-fluoro groups on benzonitrile derivatives is well-documented, with rate enhancements typically ranging from 5- to 20-fold in model SNAr reactions with amines or alkoxides [1]. Furthermore, the presence of the cyclopentylamino group provides a site for further functionalization, such as acylation or alkylation, which is distinct from analogs lacking a secondary amine.

Synthetic Chemistry Process Chemistry Reaction Optimization

HDAC6 Selective Inhibition Profile

A derivative of 2-(cyclopentylamino)-6-fluorobenzonitrile (identified as CHEMBL5285323) demonstrated selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 12 nM, compared to an IC50 of 130 nM for HDAC8 and 9200 nM for HDAC1 in a fluorescence-based assay [1]. This represents a >10-fold selectivity for HDAC6 over HDAC8 and >750-fold selectivity over HDAC1, indicating a favorable selectivity profile.

Cancer Therapeutics Epigenetics HDAC Inhibition

Structural and Purity Analysis

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the identity and purity of 2-(cyclopentylamino)-6-fluorobenzonitrile. Key spectral data include: 1H NMR (CDCl3, 400 MHz) δ 1.5-1.9 (m, 8H), 3.6-3.7 (m, 1H), 6.5-6.7 (m, 2H), 7.3 (t, J=7.8 Hz, 1H); 13C NMR (CDCl3, 100 MHz) δ 24.0, 33.5, 55.8, 100.2 (d, J=24.0 Hz), 110.5, 115.0, 134.5 (d, J=2.3 Hz), 150.5 (d, J=11.5 Hz), 165.0 (d, J=255 Hz); HRMS (ESI) m/z: [M+H]+ Calcd for C12H14FN2 205.1136; Found 205.1135 . The compound is typically supplied with a purity of ≥95% as determined by HPLC analysis [1].

Analytical Chemistry Quality Control Compound Characterization

Commercial Availability and Procurement

2-(Cyclopentylamino)-6-fluorobenzonitrile is commercially available from multiple reputable suppliers, including Enamine and Ambeed, with quantities ranging from 100 mg to 5 g. Pricing (as of 2023-2024) is approximately $238-284 per gram (for small quantities) and $529-824 for 2.5-5 g, with purity levels of 95% [1]. This contrasts with the more common but less structurally specific analog 2-amino-6-fluorobenzonitrile, which is widely available at lower cost (typically <$50/g) but lacks the cyclopentylamino functionality crucial for certain structure-activity relationship (SAR) studies.

Procurement Supply Chain Research Materials

Biological Activity of Related Derivatives

While direct biological data for 2-(cyclopentylamino)-6-fluorobenzonitrile are limited, studies on structurally related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives provide class-level insight. In a comparative study, three out of nine 2-(cyclopentylamino)thiazol-4(5H)-one derivatives exhibited >80% inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), whereas seven out of nine 2-(cyclohexylamino)thiazol-4(5H)-one analogs achieved this level of inhibition [1]. This suggests that the cyclopentylamino motif can confer moderate potency, but the cyclohexylamino group, due to its larger hydrophobic surface, may be more effective for 11β-HSD1 inhibition, highlighting the importance of precise substituent selection.

Anticancer Research 11β-HSD Inhibition Metabolic Disorders

2-(Cyclopentylamino)-6-fluorobenzonitrile Applications


HDAC6-Selective Therapeutics

The HDAC6-selective inhibitory activity of a derivative of 2-(cyclopentylamino)-6-fluorobenzonitrile (IC50 = 12 nM for HDAC6, with >10-fold selectivity over HDAC8 and >750-fold over HDAC1) supports its use as a privileged scaffold for developing targeted epigenetic therapeutics [1]. This selectivity profile is particularly valuable for minimizing the hematological toxicities associated with pan-HDAC inhibition, making it a compelling starting point for lead optimization in cancer and neurodegenerative disease programs.

Enhanced Lipophilicity & Steric Bulk

The cyclopentylamino substituent confers a cLogP of 3.2, which is 0.8 log units higher than the ethylamino analog and 0.5 log units higher than the cyclopropylamino analog [2]. This increased lipophilicity is crucial for projects targeting intracellular or CNS-active compounds, where improved membrane permeability and blood-brain barrier penetration are desired. The larger cycloalkyl ring also provides distinct steric constraints that can enhance target selectivity.

Synthesis of Fluorinated Heterocycles

The ortho-fluoro substituent in 2-(cyclopentylamino)-6-fluorobenzonitrile activates the aromatic ring for nucleophilic aromatic substitution (SNAr), enabling efficient synthesis of quinazolines, quinazolinones, and other nitrogen-containing heterocycles that are prevalent in kinase inhibitors and antimicrobial agents [3]. The cyclopentylamino group can also serve as a site for further derivatization, such as acylation, sulfonylation, or reductive amination, expanding the accessible chemical space.

Cyclopentylamino vs. Cycloalkyl SAR Studies

Comparative data from related thiazolone derivatives indicate that the cyclopentylamino group yields a different biological activity profile compared to cyclohexylamino analogs, with fewer compounds achieving high inhibition of 11β-HSD1 (3 vs. 7 out of 9) [4]. This underscores the value of 2-(cyclopentylamino)-6-fluorobenzonitrile as a distinct starting point for SAR exploration, where the specific steric and electronic properties of the cyclopentyl ring may confer advantages for certain targets or selectivity profiles.

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